molecular formula C22H27N3O2 B13762402 2-(Propylamino)-N-(4-(1,2,3,4-tetrahydro-4,4-dimethyl-3-oxo-1-isoquinolinyl)phenyl)acetamide CAS No. 54087-39-7

2-(Propylamino)-N-(4-(1,2,3,4-tetrahydro-4,4-dimethyl-3-oxo-1-isoquinolinyl)phenyl)acetamide

Cat. No.: B13762402
CAS No.: 54087-39-7
M. Wt: 365.5 g/mol
InChI Key: WVXIQKKXCSCGNB-UHFFFAOYSA-N
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Description

2-(Propylamino)-N-(4-(1,2,3,4-tetrahydro-4,4-dimethyl-3-oxo-1-isoquinolinyl)phenyl)acetamide is a synthetic organic compound. It is characterized by its complex structure, which includes a propylamino group, a tetrahydroisoquinoline moiety, and an acetamide linkage. Compounds with such structures are often explored for their potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propylamino)-N-(4-(1,2,3,4-tetrahydro-4,4-dimethyl-3-oxo-1-isoquinolinyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Propylamino Group: The propylamino group can be introduced via reductive amination, where a ketone or aldehyde reacts with propylamine in the presence of a reducing agent.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, typically through the reaction of an amine with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline moiety.

    Reduction: Reduction reactions could target the carbonyl group in the isoquinoline ring.

    Substitution: Substitution reactions may occur at the aromatic ring or the amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative, while reduction could produce a dihydroisoquinoline.

Scientific Research Applications

2-(Propylamino)-N-(4-(1,2,3,4-tetrahydro-4,4-dimethyl-3-oxo-1-isoquinolinyl)phenyl)acetamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its structural features.

    Medicine: Exploration as a candidate for drug development, particularly for its potential effects on the central nervous system.

    Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with similar structures may interact with neurotransmitter receptors, enzymes, or ion channels. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    2-(Propylamino)-N-(4-(1,2,3,4-tetrahydro-4,4-dimethyl-3-oxo-1-isoquinolinyl)phenyl)acetamide: can be compared to other isoquinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique pharmacological properties and reactivity patterns compared to other isoquinoline derivatives.

Properties

CAS No.

54087-39-7

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]-2-(propylamino)acetamide

InChI

InChI=1S/C22H27N3O2/c1-4-13-23-14-19(26)24-16-11-9-15(10-12-16)20-17-7-5-6-8-18(17)22(2,3)21(27)25-20/h5-12,20,23H,4,13-14H2,1-3H3,(H,24,26)(H,25,27)

InChI Key

WVXIQKKXCSCGNB-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(=O)NC1=CC=C(C=C1)C2C3=CC=CC=C3C(C(=O)N2)(C)C

Origin of Product

United States

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